2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Description
The compound 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide features a 4-fluorophenyl group linked to an acetamide backbone, further substituted with a hydroxyethyl group bearing a 3-methylthiophen-2-yl moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-2-4-12(16)5-3-11/h2-7,13,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDRIHNQGLFIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with enzyme active sites, while the thiophene ring can participate in electron transfer processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group is common across analogs (Evidences 8–10), improving metabolic stability. Chloro substituents () may enhance reactivity but reduce solubility.
- Thiophene Derivatives : The target compound’s 3-methylthiophen-2-yl group contrasts with ’s acetylthiophene, where the methyl group may improve lipophilicity compared to the acetyl’s polar nature .
- Hydroxyethyl vs. Bulky Substituents : The hydroxyethyl group in the target compound likely increases aqueous solubility compared to cyclohexyl/propyl () or diphenyl () groups, which may hinder membrane permeability .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.4 g/mol. The structure features a fluorinated phenyl group and a thiophene derivative, which are known to influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of various biological pathways, leading to therapeutic effects in conditions such as cancer and microbial infections.
Potential Mechanisms Include:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Biological Activity Overview
Research indicates that 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation, although detailed studies are required to elucidate its efficacy and mechanism in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Notably, the introduction of fluorine and thiophene moieties is critical for enhancing biological activity.
Synthetic Pathway Overview:
- Preparation of Intermediates : Key intermediates such as 3-fluoro-4-methylphenylamine are synthesized.
- Coupling Reactions : Amide coupling reactions are conducted under controlled conditions using reagents like EDCI and DMAP.
Q & A
Q. What role does the 3-methylthiophen-2-yl group play in target selectivity?
- Answer : The methyl group enhances hydrophobic interactions with target pockets (e.g., ATP-binding sites in kinases), while the sulfur atom may participate in hydrogen bonding or π-sulfur interactions. Comparative studies with des-methyl analogs show reduced potency, confirming its role .
Q. How does the fluorophenyl moiety influence pharmacokinetic properties?
- Answer : Fluorine improves metabolic stability by resisting oxidative degradation and enhances membrane permeability via increased lipophilicity (logP ~2.5). However, it may reduce aqueous solubility, necessitating formulation adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
